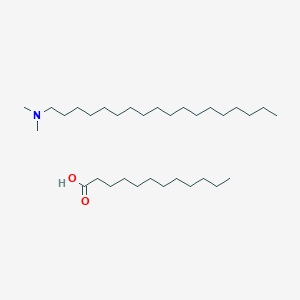

N,N-dimethyloctadecan-1-amine;dodecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyloctadecan-1-amine;dodecanoic acid: is a compound that combines an amine and a fatty acid The amine component, N,N-dimethyloctadecan-1-amine, is a tertiary amine with a long hydrocarbon chain, while the dodecanoic acid is a saturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and reagent concentrations. The dodecanoic acid component is typically obtained from natural sources such as coconut oil or palm kernel oil through hydrolysis and purification processes.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to primary or secondary amines under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.

Major Products:

Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.

Reduction: Octadecan-1-amine or N-methyloctadecan-1-amine.

Substitution: Quaternary ammonium salts with various alkyl groups.

Scientific Research Applications

Chemistry: N,N-dimethyloctadecan-1-amine is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chain provides hydrophobic properties, while the amine group offers hydrophilic characteristics, making it useful in creating stable emulsions.

Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions. Its amphiphilic nature allows it to integrate into lipid bilayers, making it a valuable tool for investigating cell membrane dynamics.

Medicine: N,N-dimethyloctadecan-1-amine has potential applications in drug delivery systems. Its ability to form micelles and liposomes can be exploited to encapsulate and transport hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In industrial applications, this compound is used in the production of detergents, fabric softeners, and antistatic agents. Its surfactant properties help reduce surface tension and improve the spreading and wetting of liquids.

Mechanism of Action

The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes. The long hydrocarbon chain integrates into the lipid bilayer, while the amine group interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. In drug delivery, the compound forms micelles or liposomes that encapsulate drugs, protecting them from degradation and facilitating their transport across biological membranes.

Comparison with Similar Compounds

N,N-dimethyldodecan-1-amine: Similar structure but with a shorter hydrocarbon chain.

N,N-dimethylhexadecan-1-amine: Similar structure but with a slightly shorter hydrocarbon chain.

N,N-dimethyloctadecylamine: Another tertiary amine with a long hydrocarbon chain.

Uniqueness: N,N-dimethyloctadecan-1-amine is unique due to its specific chain length and the combination with dodecanoic acid. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifying agent. Its specific interactions with lipid membranes also make it valuable in biological and medical research.

Properties

CAS No. |

108797-82-6 |

|---|---|

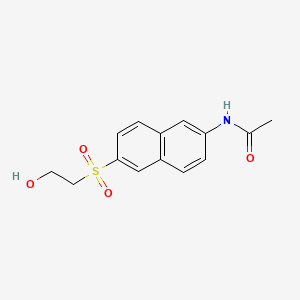

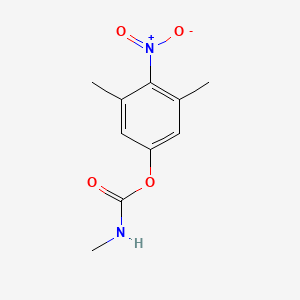

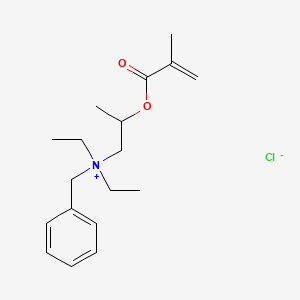

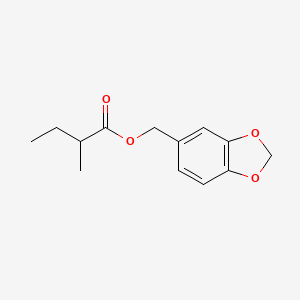

Molecular Formula |

C32H67NO2 |

Molecular Weight |

497.9 g/mol |

IUPAC Name |

N,N-dimethyloctadecan-1-amine;dodecanoic acid |

InChI |

InChI=1S/C20H43N.C12H24O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-20H2,1-3H3;2-11H2,1H3,(H,13,14) |

InChI Key |

IDQWJGMGKDWQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)